5-(2,3-Difluorophenyl)picolinic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(2,3-Difluorophenyl)picolinic acid” consists of a picolinic acid group attached to a 2,3-difluorophenyl group. The molecular weight of the compound is 235.19 g/mol.
Scientific Research Applications
Herbicidal Activity
- Scientific Field: Agricultural Science
- Application Summary: Picolinic acid and its derivatives have been used in the design and synthesis of potential herbicides . Specifically, 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized .
- Methods of Application: The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results: The IC50 value of one compound (V-7) was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound (V-8) exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .
Antiviral Abilities
- Scientific Field: Medical Research
- Application Summary: Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application: The study involved investigating the compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection .
- Results: Picolinic acid was found to specifically block the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Coordination Chemistry
- Scientific Field: Coordination Chemistry
- Application Summary: Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .
Antiviral Treatment
- Scientific Field: Medical Research
- Application Summary: Picolinic acid has been found to have broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application: The compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection was investigated .
- Results: Picolinic acid was found to specifically block the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Antiviral Treatment
- Scientific Field: Medical Research
- Application Summary: Picolinic acid has been found to have broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .
- Methods of Application: The compound’s ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection was investigated .
- Results: Picolinic acid was found to specifically block the fusion of the virus envelope and the host cell membrane, which is crucial for virus entry into its target cell . This explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Safety And Hazards
The safety data sheet for picolinic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause serious eye irritation . It’s important to handle “5-(2,3-Difluorophenyl)picolinic acid” with care, given its structural similarity to picolinic acid.
properties
IUPAC Name |
5-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIDJWPLMEYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)picolinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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